molecular formula C10H12N2O3 B3032872 2-(4-Acetamidophenoxy)acetamide CAS No. 6033-85-8

2-(4-Acetamidophenoxy)acetamide

Cat. No.: B3032872
CAS No.: 6033-85-8
M. Wt: 208.21 g/mol
InChI Key: CPABIIMOBRMZNS-UHFFFAOYSA-N
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Description

2-(4-Acetamidophenoxy)acetamide is an organic compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol . This compound is characterized by the presence of an acetamido group attached to a phenoxyacetamide structure. It is primarily used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

2-(4-Acetamidophenoxy)acetamide has a wide range of applications in scientific research:

Future Directions

Future research could focus on the degradation of 2-(4-Acetamidophenoxy)acetamide by advanced oxidation processes, its biotoxicity, and the prediction of the most reactive sites in the molecule . Additionally, the synthesis and biological evaluation of 2-phenoxyacetamide analogues could be explored further .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Acetamidophenoxy)acetamide typically involves the reaction of N-(4-hydroxyphenyl)acetamide with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, forming ethyl 2-(4-acetamidophenoxy)acetate, which is then hydrolyzed to yield the target compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Acetamidophenoxy)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    2-(4-Methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of an acetamido group.

    2-(4-Hydroxyphenyl)acetamide: Contains a hydroxy group instead of an acetamido group.

    2-(4-Nitrophenyl)acetamide: Features a nitro group in place of the acetamido group.

Uniqueness: 2-(4-Acetamidophenoxy)acetamide is unique due to its specific acetamido substitution, which imparts distinct chemical and biological properties. This makes it particularly valuable in research and industrial applications where these properties are desired .

Properties

IUPAC Name

2-(4-acetamidophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-7(13)12-8-2-4-9(5-3-8)15-6-10(11)14/h2-5H,6H2,1H3,(H2,11,14)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPABIIMOBRMZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372213
Record name 2-(4-acetamidophenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6033-85-8
Record name 2-(4-acetamidophenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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